molecular formula C8H9N3O3 B12044502 N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine CAS No. 57229-38-6

N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine

Cat. No.: B12044502
CAS No.: 57229-38-6
M. Wt: 195.18 g/mol
InChI Key: ZDSMSVCBKPAMIS-UHFFFAOYSA-N
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Description

N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine is a chemical compound with the molecular formula C8H9N3O3. It is known for its unique structure, which includes a pyrazine ring substituted with a methyl group and a glycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine typically involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with glycine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and pH, would be crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction could produce amine derivatives .

Scientific Research Applications

N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, potentially modulating their activity. The glycine moiety may also play a role in its biological effects by interacting with amino acid transporters or enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

Uniqueness: N-[(5-Methyl-2-pyrazinyl)carbonyl]glycine is unique due to its specific substitution pattern on the pyrazine ring and the presence of glycine. This unique structure may confer distinct biological and chemical properties compared to other similar compounds .

Properties

CAS No.

57229-38-6

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

2-[(5-methylpyrazine-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C8H9N3O3/c1-5-2-10-6(3-9-5)8(14)11-4-7(12)13/h2-3H,4H2,1H3,(H,11,14)(H,12,13)

InChI Key

ZDSMSVCBKPAMIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC(=O)O

Origin of Product

United States

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